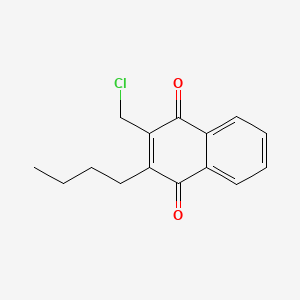
1,4-Naphthalenedione, 2-butyl-3-(chloromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Naphthalenedione, 2-butyl-3-(chloromethyl)- is an organic compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often used in various chemical and pharmaceutical applications. This compound is characterized by a naphthalene ring with two ketone groups at positions 1 and 4, a butyl group at position 2, and a chloromethyl group at position 3.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-butyl-3-(chloromethyl)- typically involves the chloromethylation of 2-butyl-1,4-naphthoquinone. This can be achieved through a Friedel-Crafts alkylation reaction using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1,4-Naphthalenedione, 2-butyl-3-(chloromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone groups to hydroquinone groups.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can react with the chloromethyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher quinones, while reduction can produce hydroquinones. Substitution reactions can lead to a variety of functionalized naphthoquinone derivatives.
科学的研究の応用
1,4-Naphthalenedione, 2-butyl-3-(chloromethyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives are investigated for their therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,4-Naphthalenedione, 2-butyl-3-(chloromethyl)- involves its ability to undergo redox reactions. The compound can participate in electron transfer processes, which can generate reactive oxygen species (ROS). These ROS can interact with biological molecules, leading to various biological effects. The molecular targets and pathways involved include enzymes and proteins that are sensitive to oxidative stress.
類似化合物との比較
Similar Compounds
1,4-Naphthoquinone: A simpler naphthoquinone with no substituents.
2-Hydroxy-1,4-naphthoquinone: Known for its use in the synthesis of vitamin K analogs.
2-Methyl-1,4-naphthoquinone:
Uniqueness
1,4-Naphthalenedione, 2-butyl-3-(chloromethyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties
特性
CAS番号 |
104582-13-0 |
|---|---|
分子式 |
C15H15ClO2 |
分子量 |
262.73 g/mol |
IUPAC名 |
2-butyl-3-(chloromethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C15H15ClO2/c1-2-3-6-12-13(9-16)15(18)11-8-5-4-7-10(11)14(12)17/h4-5,7-8H,2-3,6,9H2,1H3 |
InChIキー |
DFCQQIKBPBLDEO-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(C(=O)C2=CC=CC=C2C1=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


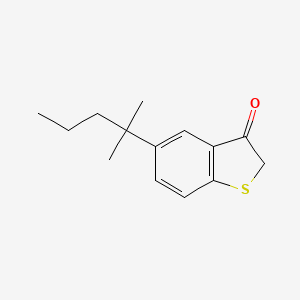
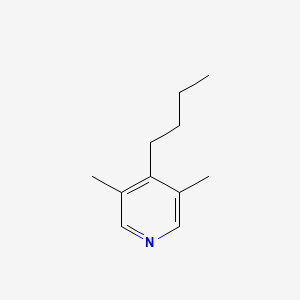
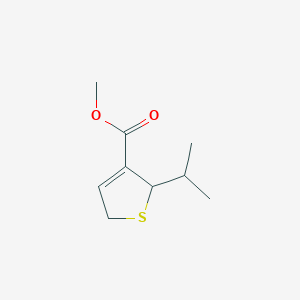

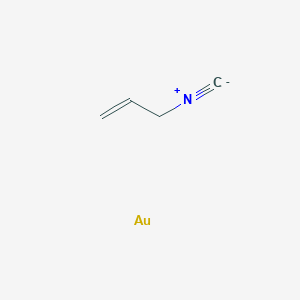
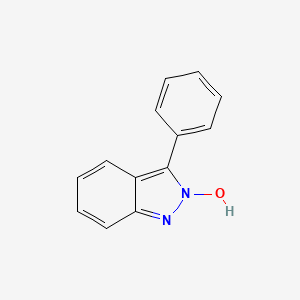
![2-[(4-Ethylhepta-1,6-diyn-4-yl)amino]phenol](/img/structure/B14322689.png)


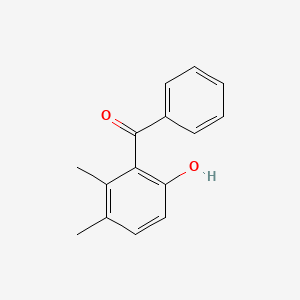
![2-[3-(4-Methylphenyl)propyl]oxirane](/img/structure/B14322711.png)
![5-Methyl-1,3-bis[(piperidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14322715.png)
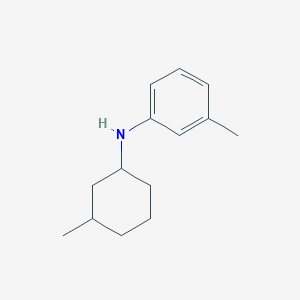
![N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-N-(4-ethylphenyl)sulfonylmethanimidamide](/img/structure/B14322729.png)
